

# Cefuracetime: A Technical Overview of a Second-Generation Cephalosporin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Cefuracetime |           |
| Cat. No.:            | B057775      | Get Quote |

Disclaimer: Publicly available information regarding **Cefuracetime**, a second-generation cephalosporin antibiotic, is limited. While its existence is documented in scientific literature and patents, in-depth data on its synthesis, specific antibacterial activity, clinical efficacy, and pharmacokinetic profile are not extensively available. Therefore, this technical guide leverages information on a closely related and well-documented second-generation cephalosporin, Cefuroxime, to provide a representative overview of the core scientific and technical aspects relevant to this class of antibiotics.

## Introduction to Cefuracetime and Related Cephalosporins

**Cefuracetime** is a beta-lactam antibiotic belonging to the second generation of cephalosporins.[1] Like other cephalosporins, its core structure features a dihydrothiazine ring, which is crucial for its antibacterial activity.[2] The chemical name for **Cefuracetime** is (6R,7R)-3-(acetoxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3] Second-generation cephalosporins generally exhibit a broader spectrum of activity against Gram-negative bacteria compared to the first generation, while retaining good activity against Gram-positive organisms.[1]

#### **Patents**

While specific patents detailing the synthesis and composition of matter for **Cefuracetime** are not readily accessible, numerous patents exist for the broader class of cephalosporins,



particularly for formulation and manufacturing processes. For instance, patents related to Cefuroxime axetil, the oral prodrug of Cefuroxime, focus on improving bioavailability and tastemasking.

Table 1: Representative Patents for Related Cephalosporins

| Patent Number  | Title                                                                              | Assignee                        | Key Innovations                                                                                                                                       |
|----------------|------------------------------------------------------------------------------------|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| US3974153      | 7-Hydrocarbonoxy imino-acetamido-3-carbamoyloxy methylceph-3-em-4 carboxylic acids | Glaxo Laboratories<br>Limited   | Discloses cephalosporin compounds including the syn isomer of cefuroxime.                                                                             |
| EP0223365A2    | Cefuroxime axetil<br>dragee                                                        | Glaxo Group Limited             | Describes a film-<br>coated tablet to mask<br>the bitter taste of<br>cefuroxime axetil and<br>control its release for<br>improved<br>bioavailability. |
| WO2002043707A1 | Pharmaceutical formulation                                                         | Ranbaxy Laboratories<br>Limited | Details a double-layered film coating for Cefuroxime Axetil tablets to delay rupture and prevent the bitter taste.                                    |

#### **Literature Review**

Scientific literature on **Cefuracetime** is sparse. However, extensive research has been published on other second-generation cephalosporins like Cefuroxime and Cefotaxime, covering their mechanism of action, antibacterial spectrum, pharmacokinetics, and clinical applications.

#### **Mechanism of Action**



Cephalosporins, including **Cefuracetime**, are bactericidal antibiotics that disrupt the synthesis of the bacterial cell wall.[2] They act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4][5] This inhibition leads to a compromised cell wall, ultimately causing cell lysis and death.[6]



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of cephalosporin action.

#### **Antibacterial Spectrum**

Second-generation cephalosporins are effective against a range of Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) data for **Cefuracetime** is not widely published, the activity of Cefuroxime provides a good indication of the expected spectrum.

Table 2: Representative In Vitro Activity of Cefuroxime

| Bacterial Species        | MIC50 (μg/mL) | MIC90 (μg/mL) |
|--------------------------|---------------|---------------|
| Staphylococcus aureus    | 1.0           | 2.0           |
| Streptococcus pneumoniae | 0.06          | 0.5           |
| Haemophilus influenzae   | 0.5           | 1.0           |
| Escherichia coli         | 4.0           | 16.0          |
| Klebsiella pneumoniae    | 2.0           | 8.0           |



Note: These are representative values and can vary depending on the study and bacterial isolates.

#### **Pharmacokinetics**

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug. While specific data for **Cefuracetime** is unavailable, the pharmacokinetic profile of Cefuroxime after intravenous administration is well-characterized.

Table 3: Representative Pharmacokinetic Parameters of Cefuroxime (Intravenous Administration)

| Parameter                   | Value                     |
|-----------------------------|---------------------------|
| Half-life (t½)              | 1.2 - 1.5 hours           |
| Volume of distribution (Vd) | 9.3 - 14.8 L              |
| Protein binding             | 33 - 50%                  |
| Elimination                 | Primarily renal excretion |

### **Clinical Efficacy**

Clinical trials for **Cefuracetime** have not been extensively reported. However, numerous studies have demonstrated the efficacy of Cefuroxime in treating a variety of infections. For instance, clinical trials have shown high cure rates for Cefotaxime, another cephalosporin, in lower respiratory tract infections.[7][8]

### **Experimental Protocols**

Detailed experimental protocols for **Cefuracetime** are not publicly available. Below is a representative workflow for the synthesis of a cephalosporin antibiotic, based on general chemical synthesis principles in this field.





Click to download full resolution via product page

Figure 2: A generalized experimental workflow for cephalosporin development.



### Representative Synthesis of a Cephalosporin

The synthesis of cephalosporins typically starts from 7-aminocephalosporanic acid (7-ACA).[9] The process involves the acylation of the amino group at the 7-position with a desired side chain. The specific side chain determines the antibacterial spectrum and pharmacokinetic properties of the resulting cephalosporin. The synthesis of **Cefuracetime** would involve the attachment of a (2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl group at this position.

## Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is broth microdilution.

#### Protocol:

- Prepare a serial two-fold dilution of the antibiotic in a 96-well microtiter plate containing a suitable broth medium.
- Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10<sup>5</sup> CFU/mL).
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at 35-37°C for 16-20 hours.
- The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.[10]

#### Conclusion

**Cefuracetime** is a member of the second-generation cephalosporin family of antibiotics. While specific data on this compound is limited, the extensive research on related compounds like Cefuroxime provides a solid framework for understanding its likely properties and mechanism of action. The core principle of its antibacterial effect lies in the disruption of bacterial cell wall



synthesis. Further research and publication of data specific to **Cefuracetime** would be necessary for a complete and detailed technical assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cephalosporin [bionity.com]
- 2. Cephalosporin Wikipedia [en.wikipedia.org]
- 3. (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | C17H17N3O8S | CID 5464313 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- 7. Clinical trials of cefotaxime for the treatment of bacterial infections of the lower respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cefotaxime: United Kingdom clinical trial results in the treatment of severe infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (7-ACA) [lgcstandards.com]
- 10. data.epo.org [data.epo.org]
- To cite this document: BenchChem. [Cefuracetime: A Technical Overview of a Second-Generation Cephalosporin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057775#cefuracetime-patents-and-literature-review]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com